molecular formula C8H17NS B128785 4-piperidinethiol,1-(1-methylethyl)- CAS No. 156757-18-5

4-piperidinethiol,1-(1-methylethyl)-

Cat. No.: B128785
CAS No.: 156757-18-5
M. Wt: 159.29 g/mol
InChI Key: SELJYUCBDMFSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-piperidinethiol,1-(1-methylethyl)- is an organic compound with the molecular formula C8H17NS. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in pharmaceuticals and organic synthesis. This compound features a piperidine ring substituted with an isopropyl group and a thiol group, making it a valuable intermediate in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-piperidinethiol,1-(1-methylethyl)- can be synthesized through several methodsThe reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of 4-piperidinethiol,1-(1-methylethyl)- often involves large-scale batch reactors. The process begins with the synthesis of the piperidine ring, followed by sequential functionalization to introduce the isopropyl and thiol groups. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-piperidinethiol,1-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-piperidinethiol,1-(1-methylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-piperidinethiol,1-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target molecule .

Comparison with Similar Compounds

Uniqueness: 4-piperidinethiol,1-(1-methylethyl)- is unique due to the presence of the thiol group, which imparts distinct reactivity and allows for specific interactions with biological molecules. This makes it a valuable tool in both synthetic chemistry and biological research .

Properties

CAS No.

156757-18-5

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

1-propan-2-ylpiperidine-4-thiol

InChI

InChI=1S/C8H17NS/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3

InChI Key

SELJYUCBDMFSGB-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)S

Canonical SMILES

CC(C)N1CCC(CC1)S

Origin of Product

United States

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